Derivative Exhibits 55 nM Potency Against GSK3β, Validating the Scaffold's Activity
The 5-bromo-6-chloro-1H-indazole core is essential for the potent biological activity of its downstream derivatives. A direct amide derivative, N-(5-bromo-6-chloro-1H-indazol-3-yl)butanamide, demonstrates high potency against the target kinase GSK3β. This derivative, which is synthetically accessible from the carboxylic acid, shows a 10-fold selectivity window over the off-target CYP1A2 enzyme [1]. This data confirms that the specific halogen pattern on the indazole core translates into nanomolar biochemical activity, a claim not substantiated for the unsubstituted or differently substituted parent indazole-3-carboxylic acid.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 55 nM |
| Comparator Or Baseline | CYP1A2 (off-target) |
| Quantified Difference | 10-fold selectivity (55 nM vs 550 nM) |
| Conditions | Inhibition of human recombinant GSK3β using gamma[33P]-ATP after 30 mins by scintillation proximity assay [1] |
Why This Matters
This quantitative data justifies the procurement of this specific building block by demonstrating that its structural features are a prerequisite for accessing highly potent and selective GSK3β inhibitors.
- [1] BindingDB. (n.d.). Ligand BDBM50313700 (CHEMBL1089722 | N-(5-bromo-6-chloro-1H-indazol-3-y)...). BindingDB Entry. View Source
